N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-methylphenyl core linked to a piperidine moiety substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is notable for its electron-withdrawing properties and metabolic stability, while the piperidine ring may enhance bioavailability through improved solubility or membrane penetration .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-14-5-4-8-18(24)20(14)25-19(29)13-28-11-9-15(10-12-28)22-26-21(27-30-22)16-6-2-3-7-17(16)23/h2-8,15H,9-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRWNRNLUWCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . These reactions are typically carried out in a microwave reactor to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials such as substituted 2-aminophenols and 2-halobenzaldehydes. The use of microwave-assisted synthesis can be advantageous for scaling up due to its efficiency and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including those associated with glioblastoma and ovarian cancer. The following table summarizes the growth inhibition percentages observed in notable studies:
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | SNB-19 | 86.61 |
| This compound | OVCAR-8 | 85.26 |
| This compound | NCI-H40 | 75.99 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial and fungal strains. For example, studies have assessed the efficacy of related compounds against mycobacterial infections and common pathogens like Staphylococcus aureus and Escherichia coli. The biological activity of these compounds was often compared to established antibiotics such as penicillin and ciprofloxacin, showing promising results .
Inhibitory Effects on Enzymes
Research into the inhibitory effects of this compound on specific enzymes has revealed potential applications in treating inflammatory diseases. In silico studies indicate that compounds with similar structures could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests a pathway for developing anti-inflammatory drugs based on the compound's structure .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of new compounds. Studies have explored how variations in the chemical structure of oxadiazole derivatives affect their biological activity. For instance, modifications to the piperidine ring or substituents on the aromatic systems can significantly alter potency and selectivity against specific targets .
Drug Design and Development
The compound's drug-like properties have been evaluated using computational tools such as SwissADME, which assess parameters like solubility, permeability, and toxicity. These evaluations are essential for guiding further development and optimization efforts aimed at enhancing efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect calcium channels and histamine receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Herbicides
The target compound shares a chloroacetamide backbone with herbicides such as metazachlor and dimethachlor (Table 1). These analogs feature a 2-chloro-N-(2,6-dimethylphenyl) group but differ in substituents:
- Metazachlor : Includes a pyrazolemethyl group, enhancing herbicidal activity by targeting very-long-chain fatty acid synthesis in plants .
- Dimethachlor : Substituted with a methoxyethyl group, improving soil mobility and pre-emergent herbicidal efficacy .
Heterocyclic Acetamide Derivatives
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This sulfur-containing analog demonstrates the role of electron-deficient aromatic rings (e.g., nitro groups) in stabilizing molecular interactions. Its sulfonyl group enhances electrophilicity, contrasting with the oxadiazole’s balance of electron withdrawal and hydrogen-bonding capacity .
- Biopharmacule Thiazolecarboxamides (): These compounds replace the oxadiazole with thiazole and pyrimidine rings, which are bulkier and more lipophilic. Such differences may reduce solubility compared to the target compound’s oxadiazole-piperidine system .
Piperidine-Containing Analogs
Piperidine is a common scaffold in pharmaceuticals (e.g., antipsychotics, antivirals). The target compound’s piperidine-oxadiazole linkage could mimic transition states in enzymatic reactions, a feature exploited in protease inhibitors or kinase modulators. This contrasts with simpler piperidine derivatives lacking heterocyclic appendages .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Methodology : The target compound’s synthesis likely employs acetylation and heterocycle-forming reactions (e.g., cyclization of amidoximes for oxadiazole formation), akin to methods described for N-(4-chloro-2-nitrophenyl) analogs .
- Biological Relevance : The 1,2,4-oxadiazole ring is associated with antimicrobial and anti-inflammatory activities in other contexts, suggesting possible therapeutic applications . Its herbicidal analogs, however, highlight divergent structure-activity relationships dependent on substituent bulk and polarity .
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and findings from recent research.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety further enhances its pharmacological potential. The molecular formula is , indicating a significant presence of chlorine and nitrogen atoms which are often associated with biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 0.5 |
| MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.0 |
| HCT116 (Colon) | 0.3 |
These results suggest that the compound could be effective in targeting specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. The oxadiazole moiety is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Preliminary studies indicate that derivatives of this compound can reduce inflammation in animal models by decreasing prostaglandin synthesis.
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on various enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways relevant to cancer and inflammatory responses .
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can lead to increased cell death and reduced tumor growth.
Case Studies
A notable case study involved the evaluation of a related oxadiazole derivative in a preclinical model of breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
